PHENYL TRIMETHICONE

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

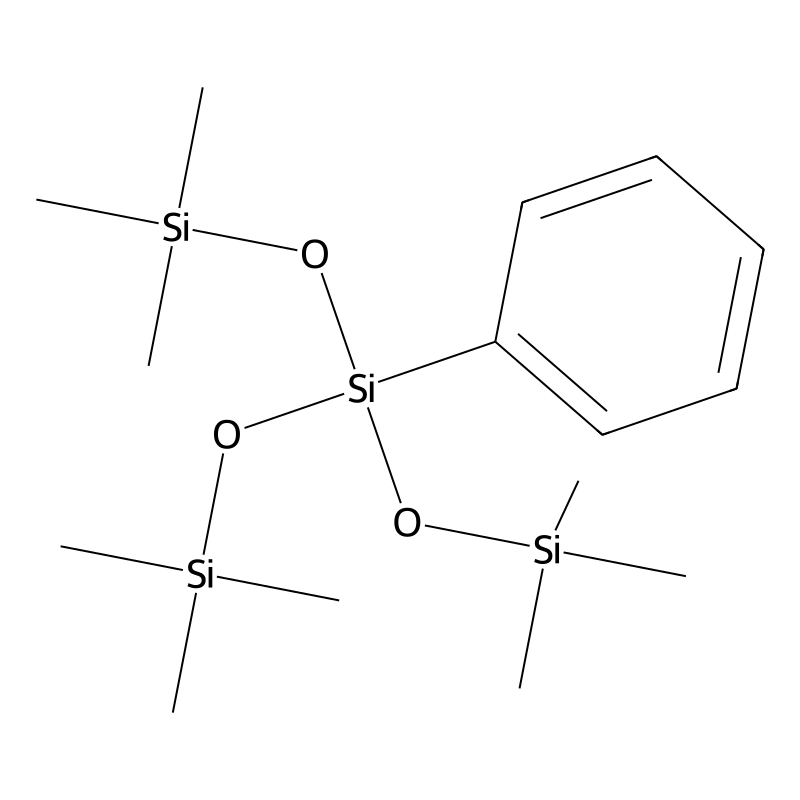

Phenyl trimethicone is a silicone-based compound that is a derivative of dimethicone, modified to include phenyl groups. This modification enhances its compatibility with various cosmetic ingredients and alters its physical properties, making it a valuable component in personal care formulations. Phenyl trimethicone is characterized by its transparent, almost odorless liquid form, which has a low viscosity and a high refractive index, contributing to its unique sensory attributes in cosmetic applications. It exhibits a boiling point of approximately 265 °C and a specific gravity of about 0.970 at 25 °C .

The synthesis of phenyl trimethicone generally involves hydrolysis reactions where silanes are treated to produce the desired silicone structure. The hydrolysis process generates phenyl trimethicone hydrolysate, which is subsequently distilled to eliminate low molecular weight impurities . The chemical structure consists of silicon-oxygen chains with phenyl groups attached, enhancing its fluidity and compatibility with other ingredients in formulations .

Phenyl trimethicone exhibits low toxicity and is generally recognized as safe for use in cosmetic products. Studies indicate that it does not accumulate in biological tissues and is primarily excreted via feces without significant absorption into the bloodstream . While adverse reactions are rare, some individuals may experience mild skin sensitivity or allergic reactions manifesting as dermatitis .

The synthesis of phenyl trimethicone typically follows a three-step process:

- Hydrolysis: Silanes undergo hydrolysis to form silanol intermediates.

- Condensation: These silanols condense to form the silicone polymer framework.

- Distillation and Filtration: The resulting product undergoes distillation to remove impurities and is filtered for quality assurance before packaging .

Alternative methods may involve the Grignard reaction to replace ethoxy groups in tetraethoxysilane with phenyl groups, leading to the formation of organosilanes that can be further processed into phenyl trimethicone .

Phenyl trimethicone is widely used in various cosmetic formulations due to its beneficial properties:

- Skin Care: Acts as a conditioning agent that enhances texture and provides a non-greasy feel.

- Hair Care: Improves shine, body, and elasticity of hair while reducing frizz.

- Sunscreens: Increases water resistance and helps dissolve UV filters, enhancing the sun protection factor (SPF) of products.

- Makeup: Provides a smooth application and improves product spreadability .

Research has shown that phenyl trimethicone interacts well with other cosmetic ingredients, enhancing their performance while maintaining product stability. Its ability to form a protective barrier on the skin prevents moisture loss while allowing essential nutrients to pass through. This characteristic makes it ideal for use in formulations designed for sensitive skin or those requiring long-lasting effects .

Phenyl trimethicone shares similarities with various silicone compounds but is distinguished by its unique chemical structure and properties. Below is a comparison with some related compounds:

| Compound | Key Characteristics | Unique Features |

|---|---|---|

| Dimethicone | Common silicone used for conditioning and smoothing | More viscous; less compatibility with certain ingredients |

| Cyclopentasiloxane | A cyclic silicone known for its lightweight feel | Evaporates quickly; less film-forming ability |

| Trimethylsiloxysilicate | Used for film formation and water repellency | Higher viscosity; provides more substantial barrier |

| Diphenylsiloxy Phenyl Trimethicone | Similar structure but includes additional diphenyl groups | Enhanced gloss and shine properties |

Phenyl trimethicone's inclusion of phenyl groups allows for improved refractive properties, contributing to a luminous appearance on skin and hair, setting it apart from other silicones used in cosmetics .

Phenyl Trimethicone is a silicon-based polymer widely utilized in various industrial applications due to its unique physicochemical properties [1]. The compound is characterized by a silicon-oxygen backbone with phenyl and methyl substituents, giving it distinctive performance characteristics [2]. Industrial production of this silicone polymer involves several sophisticated chemical processes that ensure high purity and consistent quality of the final product [3].

Grignard Reaction-Based Synthesis Pathways

The Grignard reaction represents one of the fundamental synthesis routes for Phenyl Trimethicone production [1]. This reaction pathway involves the formation of carbon-silicon bonds through the reaction of organomagnesium compounds with silicon precursors [3]. The process begins with the conversion of silica to tetraethoxysilane, followed by the replacement of ethoxy groups with phenyl groups through the Grignard reaction [2].

In a typical Grignard-based synthesis of Phenyl Trimethicone, the following reaction sequence occurs:

- Formation of phenylmagnesium halide (Grignard reagent) from phenyl halide and magnesium in an ethereal solvent [3].

- Reaction of the Grignard reagent with silicon tetrachloride or other silicon halides to form phenyl-substituted silicon compounds [2].

- Subsequent reactions to introduce trimethylsiloxy groups to the silicon atom bearing the phenyl group [1].

The Grignard reaction is particularly valuable in this context as it allows for the direct formation of carbon-silicon bonds under relatively mild conditions [3]. The reaction proceeds through a nucleophilic attack mechanism, where the carbanion character of the Grignard reagent enables it to react with the electrophilic silicon center [3]. This creates the essential phenyl-silicon linkage that characterizes Phenyl Trimethicone [2].

| Reaction Component | Function | Typical Conditions |

|---|---|---|

| Phenyl halide (C₆H₅X) | Precursor for Grignard reagent | Bromide or chloride derivatives |

| Magnesium | Metal for Grignard formation | Turnings or powder form |

| Ethereal solvent | Reaction medium | Diethyl ether or tetrahydrofuran |

| Silicon halide | Silicon source | Silicon tetrachloride or trichlorosilane |

| Temperature | Reaction parameter | 0-25°C for Grignard formation, 25-65°C for silicon reaction |

The industrial implementation of Grignard-based synthesis requires careful control of reaction conditions to maximize yield and minimize side reactions [1]. The process typically employs specialized reactors with precise temperature control and inert atmosphere capabilities to handle the moisture-sensitive Grignard reagents [3].

Hydrolysis-Condensation Polymerization Mechanisms

The hydrolysis-condensation polymerization represents another critical pathway for the industrial production of Phenyl Trimethicone [1]. This process involves the controlled hydrolysis of chlorosilanes or alkoxysilanes followed by condensation reactions to form the siloxane backbone [4].

The hydrolysis-condensation mechanism proceeds through several distinct steps:

- Hydrolysis of silicon-containing precursors (chlorosilanes or alkoxysilanes) to form silanols (Si-OH groups) [2].

- Condensation of silanols to form siloxane bonds (Si-O-Si), releasing water or alcohol as byproducts [5].

- Continued condensation to build the polymer chain with the desired molecular weight distribution [6].

The hydrolysis reaction can be represented as:

R₃SiX + H₂O → R₃SiOH + HX

Where R represents organic groups (including phenyl and methyl) and X represents hydrolyzable groups such as chlorine or alkoxy groups [5].

The subsequent condensation reaction occurs between silanols:

R₃SiOH + HOSiR₃ → R₃Si-O-SiR₃ + H₂O

This reaction continues to build the siloxane backbone characteristic of Phenyl Trimethicone [6].

The hydrolysis-condensation polymerization can be catalyzed by either acidic or basic conditions, each producing different polymer characteristics [10]:

| Catalyst Type | Reaction Conditions | Effect on Polymer Structure |

|---|---|---|

| Acidic (H⁺) | pH 2-5, 20-60°C | Favors linear polymer growth |

| Basic (OH⁻) | pH 8-12, 20-80°C | Promotes branching and crosslinking |

| Neutral | pH 6-8, elevated temperature | Slower reaction, more controlled growth |

In industrial settings, the hydrolysis-condensation process for Phenyl Trimethicone typically involves a three-step procedure: hydrolysis of the silicon precursors, distillation to remove low molecular weight impurities, and filtration to obtain the final product [1]. The hydrolysis reaction produces phenyl trimethicone hydrolysate, which serves as the foundation for the subsequent polymerization steps [1].

The molecular weight distribution of the resulting polymer can be controlled by adjusting reaction parameters such as temperature, catalyst concentration, and the ratio of end-blocking agents [12]. End-blocking agents, typically trimethylchlorosilane, are used to terminate the polymer chains and regulate the final molecular weight of the product [6].

Industrial Scale Purification Techniques

The production of high-quality Phenyl Trimethicone requires sophisticated purification processes to remove impurities and achieve the desired product specifications [1]. Industrial scale purification techniques focus on eliminating unreacted starting materials, catalysts, and low molecular weight oligomers that can adversely affect product performance [14].

Distillation Protocols for Low MW Oligomer Removal

Distillation represents a critical purification step in the industrial production of Phenyl Trimethicone, particularly for the removal of low molecular weight oligomers [1]. These oligomers, if not removed, can negatively impact the performance characteristics of the final product [14].

The distillation process for Phenyl Trimethicone typically employs the following parameters:

- Temperature range: 150-200°C for effective separation of volatile components [14].

- Pressure conditions: Reduced pressure (0.075-0.096 MPa vacuum) to lower the boiling points of the components and prevent thermal degradation [24].

- Distillation time: 1-3 hours, depending on batch size and desired purity level [24].

Industrial distillation systems for silicone polymers often utilize thin-film or wiped-film evaporators that provide efficient heat transfer and minimize residence time at elevated temperatures [22]. This approach helps prevent thermal degradation of the polymer while effectively removing volatile components [17].

The distillation process typically removes:

| Component | Boiling Point Range | Removal Efficiency |

|---|---|---|

| Cyclic siloxanes (D3-D6) | 134-210°C (at atmospheric pressure) | >95% |

| Linear low MW oligomers | 150-250°C (at atmospheric pressure) | >90% |

| Residual solvents | Varies by solvent | >99% |

Research findings indicate that the molecular weight distribution of Phenyl Trimethicone can be significantly narrowed through optimized distillation protocols [18]. A typical industrial process can reduce the polydispersity index from 1.8-2.0 in the crude product to 1.2-1.4 in the purified material, resulting in more consistent performance properties [1].

The distillation step is particularly important for applications requiring high purity Phenyl Trimethicone, as it effectively removes low molecular weight siloxanes that might otherwise volatilize during end-use applications [17]. Modern industrial facilities often employ automated distillation systems with precise temperature and pressure control to ensure consistent product quality [14].

Filtration and Neutralization Processes

Following polymerization and distillation, Phenyl Trimethicone undergoes filtration and neutralization processes to remove catalysts, salts, and other particulate impurities [1]. These steps are essential for achieving the high purity levels required for commercial applications [20].

The neutralization process typically involves:

- Addition of a neutralizing agent to deactivate the catalyst used in the polymerization reaction [22].

- Thorough mixing to ensure complete neutralization throughout the polymer batch [22].

- Sufficient reaction time to allow complete neutralization reactions to occur [21].

For acid-catalyzed polymerization, basic neutralizing agents such as sodium hydroxide or sodium bicarbonate are employed [21]. Conversely, for base-catalyzed polymerization, acidic neutralizing agents such as phosphoric acid or solid acid neutralizers (strong acid cation resins or acidic white earth) are used [24].

The neutralization step is critical for preventing continued polymerization or depolymerization reactions that could alter the molecular weight distribution of the final product [22]. Industrial processes typically monitor pH or acid/base values to confirm complete neutralization [21].

Following neutralization, the polymer undergoes filtration to remove:

- Neutralized catalyst residues and resulting salts [20].

- Particulate impurities that may have been introduced during the manufacturing process [20].

- Any gel particles or crosslinked material formed during polymerization [20].

Industrial filtration systems for Phenyl Trimethicone typically employ:

| Filtration Method | Particle Removal Capability | Application |

|---|---|---|

| Depth filtration | Down to 1-5 μm | Initial clarification |

| Membrane filtration | Down to 0.1-0.5 μm | Fine particle removal |

| Static bed filtration | Variable based on media | Catalyst residue removal |

Research has demonstrated that proper filtration can significantly improve the optical clarity and stability of Phenyl Trimethicone products [20]. Modern industrial facilities often employ multi-stage filtration systems that progressively remove particles of decreasing size [21].

The combination of neutralization and filtration processes ensures that the final Phenyl Trimethicone product is free from catalyst residues that could promote unwanted reactions during storage or use [22]. These purification steps are essential for achieving the high-quality standards required for commercial applications of this versatile silicone polymer [21].

The comprehensive analytical characterization of phenyl trimethicone requires sophisticated material characterization techniques that can elucidate its complex molecular structure, molecular weight distribution, and oligomeric composition. This section presents detailed methodologies for spectroscopic analysis and chromatographic separation approaches specifically tailored for phenyl trimethicone analysis.

Spectroscopic Analysis Methods

Spectroscopic techniques provide fundamental insights into the molecular structure and chemical environments present in phenyl trimethicone. The integration of infrared and nuclear magnetic resonance spectroscopy offers complementary information essential for complete structural characterization.

Fourier Transform Infrared Fingerprint Region Interpretation

Fourier Transform Infrared spectroscopy serves as the primary analytical tool for phenyl trimethicone identification and structural confirmation [1] [2]. The fingerprint region analysis provides definitive spectral signatures that distinguish phenyl trimethicone from other siloxane polymers through characteristic vibrational modes of both the siloxane backbone and phenyl substituents.

The infrared spectrum of phenyl trimethicone exhibits distinctive absorption patterns in the fingerprint region, with the most diagnostic bands appearing between 700-1500 cm⁻¹ [1] [2]. The strong absorption band at 1258 cm⁻¹ corresponds to the symmetric bending vibration of methyl groups attached to silicon atoms, serving as a quantitative marker for dimethyl siloxane content [3]. This narrow, sharp peak exhibits high intensity and reproducibility, making it ideal for quantitative analysis using the Lambert-Beer relationship.

The phenyl substitution introduces characteristic aromatic vibrations that provide unique spectral signatures. The asymmetric deformation of methyl groups on phenyl-substituted silicon appears at 1430 cm⁻¹, while the Si-phenyl breathing mode generates a strong absorption at 1120 cm⁻¹ [4]. The presence of phenyl groups significantly affects the Si-O-Si stretching region, with phenyl-modified siloxanes showing enhanced absorption between 1030-1000 cm⁻¹ compared to purely methylated systems [4].

The out-of-plane hydrogen deformation of phenyl rings produces medium to strong intensity bands between 760-710 cm⁻¹, with specific frequency patterns dependent on the substitution pattern of the aromatic ring [4]. The Si-phenyl stretching vibration appears as a medium intensity band between 700-690 cm⁻¹, providing direct evidence of silicon-carbon bond formation to the aromatic system.

Quantitative analysis utilizing the fingerprint region requires careful baseline correction and internal standardization. The ratio of the 1258 cm⁻¹ methyl band to the 1120 cm⁻¹ phenyl band provides a reliable measure of the phenyl:methyl ratio in the polymer structure [3]. Spectral acquisition parameters include 4 cm⁻¹ resolution, 32 co-added scans, and attenuated total reflectance sampling for direct analysis of viscous samples.

Table 1: Fourier Transform Infrared Fingerprint Region Assignments for Phenyl Trimethicone

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| 2950-2960 | Asymmetric CH₃ stretch | Strong | [5] [3] |

| 1430 | CH₃ asymmetric deformation (phenyl) | Medium-Strong | [4] |

| 1250-1260 | CH₃ symmetric bend | Strong | [5] [3] |

| 1120 | Si-phenyl breathing mode | Strong | [4] |

| 1030-1000 | Si-O-Si asymmetric stretch | Very Strong | [5] [3] |

| 800-850 | Si-CH₃ rock | Medium | [5] [3] |

| 760-710 | C-H out-of-plane (phenyl) | Medium-Strong | [4] |

| 700-690 | Si-phenyl stretch | Medium | [4] |

Nuclear Magnetic Resonance Spectral Patterns for Silicon Environments

Silicon-29 nuclear magnetic resonance spectroscopy provides detailed information about the local chemical environments of silicon atoms within the phenyl trimethicone structure [6] [7]. The ²⁹Si nucleus, with its spin-½ character and 4.7% natural abundance, yields well-resolved signals across a chemical shift range spanning approximately 200 ppm, making it highly sensitive to structural variations in organosilicon compounds.

The ²⁹Si nuclear magnetic resonance spectrum of phenyl trimethicone reveals multiple distinct resonances corresponding to different silicon environments [7] [8]. Trimethylsilyl terminal groups (M units) appear in the downfield region between +7 to +12 ppm, reflecting the electron-donating character of methyl substituents [8]. These signals typically appear as singlets due to the symmetric environment of the terminal silicon atoms.

Phenyl-substituted silicon environments exhibit characteristic chemical shifts that depend on the degree of condensation and local substitution patterns [6] [9]. Monosubstituted phenyl silicon atoms with two remaining alkoxy or hydroxyl groups (T¹ units) resonate between -45 to -55 ppm [8]. The incorporation of phenyl groups causes significant deshielding compared to purely methylated systems, with the aromatic ring current effects contributing to the observed chemical shift patterns.

Silicon atoms bearing both phenyl and methyl substituents with one siloxane bridge (D units) appear between -15 to -25 ppm [6]. These environments often show complex splitting patterns due to scalar coupling with adjacent silicon nuclei and the presence of multiple stereoisomers. The multiplicity depends on the number of bridging siloxane bonds and can range from triplets for symmetrical environments to complex multiplets for mixed substitution patterns.

Highly condensed phenyl silicon environments (T² units) with two siloxane bridges resonate between -60 to -70 ppm [8]. The increased electronegativity of oxygen substituents relative to carbon causes additional deshielding, shifting these signals to more negative chemical shift values. These resonances frequently appear as doublets of doublets due to coupling with adjacent silicon nuclei through the siloxane bridges.

The analysis of ²⁹Si nuclear magnetic resonance spectra requires careful attention to relaxation parameters and acquisition conditions [7]. Silicon nuclei typically exhibit long longitudinal relaxation times (T₁), necessitating extended pulse repetition delays of 10-30 seconds to ensure quantitative integration [8]. The use of chromium(III) acetylacetonate as a relaxation agent can significantly reduce acquisition times while maintaining spectral quality.

Table 2: Silicon-29 Nuclear Magnetic Resonance Chemical Shift Environments in Phenyl Trimethicone

| Silicon Environment | Chemical Shift Range (ppm) | Multiplicity | Structural Feature |

|---|---|---|---|

| Trimethylsilyl terminal (M) | +7 to +12 | Singlet | (CH₃)₃Si-O- |

| Phenyl-substituted silicon (T¹) | -45 to -55 | Singlet/Doublet | PhSi(OR)₂- |

| Phenyl silicon with one siloxane bridge (D) | -15 to -25 | Triplet | PhSi(CH₃)-O- |

| Phenyl silicon with two siloxane bridges (T²) | -60 to -70 | Doublet of doublets | PhSi-O₂- |

| Silicon with mixed phenyl/methyl substitution | -20 to -40 | Complex multiplet | Mixed substituents |

Chromatographic Separation Approaches

Chromatographic techniques enable the separation and quantification of individual oligomeric species within phenyl trimethicone samples, providing critical information about molecular weight distribution and structural heterogeneity. Both size exclusion and liquid chromatographic methods offer complementary analytical capabilities for comprehensive compositional analysis.

Gel Permeation Chromatography for Molecular Weight Determination

Gel permeation chromatography represents the standard methodology for molecular weight determination of phenyl trimethicone and related siloxane polymers [10] [11]. This size exclusion technique separates molecules based on their hydrodynamic volume, providing information about number-average molecular weight, weight-average molecular weight, and polydispersity index.

The selection of appropriate chromatographic conditions is critical for accurate molecular weight determination of phenyl trimethicone [12] [11]. Tetrahydrofuran serves as the optimal mobile phase due to its excellent solvating properties for siloxane polymers and compatibility with both the sample and detector systems [12]. The solvent effectively dissolves phenyl trimethicone while maintaining stable baseline conditions throughout the analysis.

Column selection requires consideration of the molecular weight range and separation requirements [12] [11]. Cross-linked styrene-divinylbenzene stationary phases, such as Styragel or PLgel columns, provide optimal resolution for siloxane oligomers in the 500-10,000 dalton range [12]. Multiple columns with different pore sizes can be connected in series to extend the separation range and improve resolution of closely related oligomers.

Detection is typically accomplished using differential refractive index measurement, which provides universal response for all siloxane components [11]. The refractive index detector responds to concentration changes in the eluent, enabling quantitative determination of molecular weight distributions without requiring chromophoric groups. Alternative detection methods include ultraviolet absorption at 254 nm for phenyl-containing species and evaporative light scattering detection for enhanced sensitivity.

Calibration procedures require careful selection of appropriate molecular weight standards [11]. Polystyrene standards are commonly employed due to their commercial availability and well-characterized molecular weights. However, the structural differences between polystyrene and siloxane polymers necessitate the application of universal calibration principles based on intrinsic viscosity-molecular weight relationships.

Sample preparation involves dissolution of phenyl trimethicone in the mobile phase at concentrations of 1-5 mg/mL [10]. Filtration through 0.45 μm membranes removes particulate matter that could interfere with column performance. Injection volumes typically range from 50-200 μL, depending on sample concentration and detector sensitivity requirements.

Table 3: Gel Permeation Chromatography Parameters for Phenyl Trimethicone Analysis

| Parameter | Optimal Conditions | Alternative Options | Key Considerations |

|---|---|---|---|

| Mobile Phase | Tetrahydrofuran (THF) | Toluene, Dichloromethane | Compatibility with siloxanes |

| Column Type | Styragel or PLgel (cross-linked PS-DVB) | Phenogel, Mixed bed columns | Pore size distribution critical |

| Temperature | Room temperature (25°C) | 30-40°C | Thermal stability of analyte |

| Flow Rate | 1.0 mL/min | 0.5-2.0 mL/min | Baseline stability |

| Injection Volume | 50-200 μL | 20-500 μL | Sample concentration dependent |

| Detection Method | Differential Refractive Index (DRI) | UV (254 nm), ELSD | Universal vs specific detection |

| Molecular Weight Range | 500-10,000 Da | 200-50,000 Da | Oligomer distribution analysis |

| Calibration Standards | Polystyrene standards | Siloxane oligomer standards | Matrix effects compensation |

High Performance Liquid Chromatography Analysis of Oligomer Distribution

High performance liquid chromatography provides complementary analytical capabilities for phenyl trimethicone characterization, particularly for the separation and quantification of individual oligomeric species [13] [14]. This technique offers superior resolution compared to gel permeation chromatography for lower molecular weight components and enables detailed analysis of oligomer distribution patterns.

The chromatographic separation mechanism in high performance liquid chromatography analysis of phenyl trimethicone relies primarily on hydrophobic interactions between the phenyl substituents and the stationary phase [13]. C18 or phenyl-bonded silica columns provide optimal selectivity for phenyl-containing siloxanes, with the aromatic functionality enabling π-π interactions that enhance retention and resolution.

Mobile phase optimization requires careful consideration of solvent strength and selectivity [13] [15]. Binary gradient systems employing water with 0.1% formic acid as the aqueous component and acetonitrile or tetrahydrofuran as the organic modifier provide excellent separation of phenyl trimethicone oligomers. The gradient profile typically increases from 50% to 95% organic modifier over 30 minutes to elute components across the molecular weight range.

Detection strategies depend on the specific analytical requirements and available instrumentation [13] [15]. Ultraviolet detection at 254 nm takes advantage of the phenyl chromophore, providing selective detection of aromatic-containing species while minimizing interference from non-phenylated siloxanes. Charged aerosol detection offers universal response for all oligomeric components, enabling quantitative analysis of the complete oligomer distribution.

Column temperature control enhances reproducibility and resolution by maintaining consistent retention times and peak shapes [14]. Operating temperatures between 35-45°C provide optimal balance between separation efficiency and analyte stability. Higher temperatures can improve peak shape and reduce analysis time but may cause thermal degradation of sensitive oligomeric species.

Sample preparation procedures are simplified compared to gel permeation chromatography, typically requiring only dissolution in tetrahydrofuran followed by direct injection [13]. Injection volumes of 10-50 μL are sufficient for most analytical applications, with detection limits in the range of 10-50 ng for individual oligomeric components.

The analysis of oligomer distribution patterns provides valuable insights into the polymerization mechanism and structural heterogeneity of phenyl trimethicone [13]. Peak identification requires comparison with authentic standards or mass spectrometric confirmation of molecular weights. Quantitative analysis utilizes peak area integration and external calibration with characterized oligomeric standards.

Table 4: High Performance Liquid Chromatography Analysis Conditions for Phenyl Trimethicone Oligomer Distribution

| Chromatographic Parameter | Recommended Conditions | Oligomer Separation | Detection Limits |

|---|---|---|---|

| Column Chemistry | C18 or Phenyl-bonded silica | Hydrophobic interaction | 0.1-1.0 mg/L |

| Mobile Phase A | Water + 0.1% Formic Acid | Polar modifier | Background contribution |

| Mobile Phase B | Acetonitrile or THF | Organic solvent | Solvent compatibility |

| Gradient Program | 50-95% B over 30 min | Linear or step gradient | Baseline drift control |

| Column Temperature | 40°C | Enhanced resolution | Thermal equilibration |

| Flow Rate | 0.8-1.2 mL/min | Optimized for peak shape | System pressure stability |

| Detection Wavelength | 254 nm (UV) or CAD | Phenyl chromophore detection | 10-50 ng injected |

| Sample Preparation | Direct injection in THF | Minimal sample treatment | Matrix interference |

Dates

Explore Compound Types